2-(3-Chloro-phenylamino)-propionic acid

Description

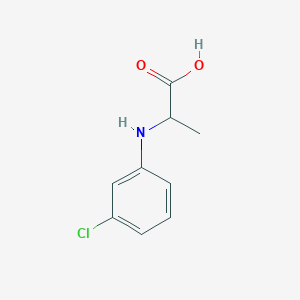

2-(3-Chloro-phenylamino)-propionic acid is a propionic acid derivative featuring a 3-chlorophenylamino group (-NH-C₆H₄-Cl) attached to the second carbon of the propionic acid backbone.

The phenylamino group distinguishes it from phenoxy-based analogs (e.g., herbicides like cloprop), as the amino linkage may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-(3-chloroanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXUZVQMOUIMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenylamino)-propionic acid typically involves the reaction of 3-chloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:

Reaction of 3-chloroaniline with acrylonitrile: This step forms an intermediate compound.

Hydrolysis of the intermediate: This step converts the intermediate into this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-phenylamino)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-phenylamino)-propionic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenylamino)-propionic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Chlorophenoxy)propionic Acid (Cloprop)

- Structure: Propionic acid with a 3-chlorophenoxy group (-O-C₆H₄-Cl) at the second carbon.

- CAS No.: 101-10-0 .

- Molecular Formula : C₉H₉ClO₃.

- Applications : Herbicide used to regulate plant growth and prevent fruit drop .

- Toxicity: Classified as a carcinogen; exposure risks include hyperthermia and muscle damage due to oxidative phosphorylation uncoupling .

Comparison :

- Functional Group: The phenoxy group in cloprop vs. phenylamino in the target compound alters electronic properties and biological targets.

- Applications: Cloprop is agriculturally focused, while phenylamino derivatives may lean toward pharmaceuticals.

Amino-Substituted Chlorophenyl Propionic Acids

Baclofen (2-(Aminomethyl)-3-(4'-chlorophenyl)propionic acid)

Comparison :

- Substituents: Baclofen’s aminomethyl group vs. phenylamino in the target compound. Both retain a chlorinated aromatic ring but differ in pharmacophore design.

3-Amino-3-(2-chlorophenyl)propionic Acid

Comparison :

- Chlorine Position : The 2-chloro substitution vs. 3-chloro in the target compound may affect steric interactions and binding affinity.

Dichlorinated Derivatives

2-(2,4-Dichlorophenoxy)propionic Acid

- CAS No.: 120-36-5 .

- Applications : Broad-spectrum herbicide.

- Hazards: Carcinogenic; requires strict exposure controls (respirators, protective clothing) .

Comparison :

- Chlorination Pattern: Dichlorination increases lipophilicity and environmental persistence compared to mono-chloro derivatives.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Findings and Implications

- Toxicity: Chlorophenoxy acids exhibit higher carcinogenic risks compared to amino derivatives, which may have safer profiles but require further study .

Q & A

Q. What are the recommended handling and storage protocols for 2-(3-Chloro-phenylamino)-propionic acid to ensure laboratory safety?

Answer:

- Handling: Researchers must undergo training in handling carcinogens and corrosive substances. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure .

- Storage: Store in tightly sealed, chemically resistant containers (e.g., glass or PTFE) in a cool, dry, and well-ventilated area. Separate from oxidizing agents (e.g., chlorates, peroxides) and metals (e.g., sodium, magnesium) to prevent reactive hazards .

- Decontamination: Use emergency showers/eye wash stations if exposed. Contaminated clothing should be removed immediately and laundered separately .

Q. How can researchers synthesize this compound, and what critical parameters must be controlled?

Answer:

- Methodology: A plausible route involves condensation of 3-chloroaniline with 2-halopropionic acid (e.g., 2-bromopropionic acid) under basic conditions. For example, refluxing in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Critical Parameters:

- Temperature: Maintain 80–100°C to balance reaction rate and side-product formation.

- Stoichiometry: Use a 1.2:1 molar ratio of 3-chloroaniline to 2-halopropionic acid to ensure complete conversion.

- Purification: Isolate the product via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in negative mode should show [M-H]⁻ at m/z 214.6 (C₉H₉ClN₂O₂) .

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% formic acid (70:30) for purity assessment .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

Answer:

- Purity Verification: Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities (e.g., unreacted aniline) may skew bioactivity results .

- Assay Conditions: Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent (DMSO concentration ≤1%). Replicate studies across multiple cell lines .

- Dose-Response Analysis: Perform EC₅₀/IC₅₀ studies to identify non-linear effects. Compare results with structurally analogous compounds (e.g., 2-(3-Chlorophenoxy)propionic acid) .

Q. What strategies are recommended for determining the enantiomeric purity of this compound, and how does chirality affect its interactions?

Answer:

- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) + 0.1% TFA. Retention times differ for (R)- and (S)-enantiomers .

- Circular Dichroism (CD): Measure Cotton effects at 220–250 nm to confirm enantiomeric excess .

- Biological Impact: Chirality influences receptor binding. For example, (S)-enantiomers may exhibit higher affinity for amine transporters in neurological studies .

Q. What in vitro/in vivo models are suitable for studying the metabolic pathways of this compound?

Answer:

- In Vitro Models:

- In Vivo Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.